molecular formula C9H13BrN2OS B13256151 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

Cat. No.: B13256151
M. Wt: 277.18 g/mol
InChI Key: WESJTMVEHOCLKW-UHFFFAOYSA-N
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Description

2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C9H13BrN2OS and a molecular weight of 277.18 g/mol . This compound is characterized by the presence of a bromothiophene moiety linked to an acetamide group through a dimethylamino bridge. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 5-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst . The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Common catalysts include palladium or other transition metals.

    Solvent: Solvents such as dichloromethane or toluene are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromothiophene-2-carbaldehyde
  • N,N-dimethylacetamide
  • Thiophene derivatives

Uniqueness

2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is unique due to its specific combination of a bromothiophene moiety and a dimethylamino acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C9H13BrN2OS/c1-12(2)9(13)6-11-5-7-3-4-8(10)14-7/h3-4,11H,5-6H2,1-2H3

InChI Key

WESJTMVEHOCLKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CC=C(S1)Br

Origin of Product

United States

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